N-Hexylguanidine
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Overview
Description
Hexylguanidine is an organic compound belonging to the guanidine family, characterized by the presence of a hexyl group attached to the guanidine moiety. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylguanidine can be synthesized through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by hydrolysis to yield hexylguanidine. Another method includes the guanylation of hexylamine using S-methylisothiourea under basic conditions .
Industrial Production Methods: Industrial production of hexylguanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as transition-metal-catalyzed guanylation, is also explored to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Hexylguanidine undergoes various chemical reactions, including:
Oxidation: Hexylguanidine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert hexylguanidine to its corresponding amine derivatives.
Substitution: Hexylguanidine can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-hexylguanidine derivatives, hexylamine, and substituted guanidines .
Scientific Research Applications
Hexylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Hexylguanidine is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Hexylguanidine is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
Hexylguanidine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Guanidine: A simpler analog with similar basicity and hydrogen bonding capabilities.
Methylguanidine: Contains a methyl group instead of a hexyl group, with different solubility and reactivity properties.
Phenylguanidine: Features a phenyl group, offering unique aromatic interactions.
Uniqueness: Hexylguanidine stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and influences its solubility and reactivity compared to other guanidine derivatives .
Properties
CAS No. |
1866-59-7 |
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Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-hexylguanidine |
InChI |
InChI=1S/C7H17N3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H4,8,9,10) |
InChI Key |
BVLXQZKQUIRWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(N)N |
Origin of Product |
United States |
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